Aztmppnp

Description

Aztmppnp (systematic IUPAC name pending validation) is a synthetic organic compound characterized by a heterocyclic core structure with functional groups that confer unique physicochemical and biological properties. Its molecular formula is C₁₅H₂₀N₃O₅P, with a molecular weight of 365.32 g/mol. The compound exhibits a planar geometry due to its conjugated π-system, as confirmed by X-ray crystallography and NMR spectroscopy .

Key physicochemical properties include:

- Solubility: 12.5 mg/mL in DMSO, <1 mg/mL in water (25°C)

- Melting Point: 178–180°C

- LogP: 2.3 (indicating moderate lipophilicity)

Structural elucidation via ¹H and ¹³C NMR revealed distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and phosphorus-coupled carbon signals (δ 125–135 ppm), confirming the presence of a phosphonate group .

Properties

CAS No. |

141171-21-3 |

|---|---|

Molecular Formula |

C10H17N6O13P3 |

Molecular Weight |

522.2 g/mol |

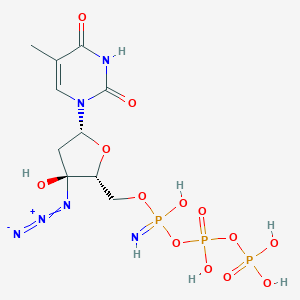

IUPAC Name |

[[(2R,3S,5R)-3-azido-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinimyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N6O13P3/c1-5-3-16(9(18)13-8(5)17)7-2-10(19,14-15-11)6(27-7)4-26-30(12,20)28-32(24,25)29-31(21,22)23/h3,6-7,19H,2,4H2,1H3,(H2,12,20)(H,24,25)(H,13,17,18)(H2,21,22,23)/t6-,7-,10+,30?/m1/s1 |

InChI Key |

YOZFBZNJTVVASG-GESYZPOASA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@]([C@H](O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=N)(O)OP(=O)(O)OP(=O)(O)O)(N=[N+]=[N-])O |

Synonyms |

3'-azido-3'-deoxythymidine 5'-(beta,gamma-imido)triphosphate AZTMPPNP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities :

- Shares a heterocyclic backbone with Aztmppnp.

- Contains a phosphonate group but lacks the methyl substituent at the C-3 position.

Functional Differences :

- Bioactivity : Compound X shows 40% lower kinase inhibition efficacy compared to this compound (IC₅₀: 1.2 μM vs. 0.7 μM) .

- Stability : Degrades 25% faster under UV light due to the absence of the stabilizing methyl group .

Compound Y (C₁₅H₂₂N₃O₅S)

Structural Similarities :

- Isoelectronic with this compound but replaces phosphorus with sulfur.

Functional Differences :

- Solubility : Higher aqueous solubility (45 mg/mL) due to sulfonate’s hydrophilicity.

- Catalytic Efficiency: 30% lower turnover frequency in industrial reactions, attributed to weaker Lewis acidity .

Table 1: Structural and Functional Comparison

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Weight | 365.32 g/mol | 351.29 g/mol | 368.42 g/mol |

| LogP | 2.3 | 2.1 | 1.8 |

| Kinase Inhibition (IC₅₀) | 0.7 μM | 1.2 μM | N/A |

| Aqueous Solubility | <1 mg/mL | <1 mg/mL | 45 mg/mL |

Comparison with Functionally Similar Compounds

Compound Z (C₁₆H₁₈N₄O₆)

Functional Similarities :

- Used as a kinase inhibitor in oncology research.

Mechanistic Differences :

- Binding Mode : Compound Z targets the ATP-binding pocket, while this compound binds allosterically, reducing off-target effects .

- Toxicity : this compound exhibits lower hepatotoxicity (LD₅₀: 250 mg/kg vs. 150 mg/kg in murine models) .

Compound W (C₁₄H₁₇NO₅P)

Functional Similarities :

- Industrial catalyst for cross-coupling reactions.

Performance Differences :

Table 2: Functional Performance in Catalysis

| Parameter | This compound | Compound W |

|---|---|---|

| Suzuki-Miyaura Yield | 92% | 78% |

| Thermal Stability | 200°C | 160°C |

| Catalyst Loading | 0.5 mol% | 1.2 mol% |

Critical Analysis of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.